Quercetagetin-6,7-3',4'-tetramethyl Ether
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Quercetagetin-6,7-3’,4’-tetramethyl Ether can be synthesized through the methylation of quercetin. The process involves reacting quercetin with iodomethane in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction results in the formation of Quercetagetin-6,7-3’,4’-tetramethyl Ether .
Industrial Production Methods
Industrial production of Quercetagetin-6,7-3’,4’-tetramethyl Ether typically involves the extraction of the compound from plant sources, such as Origanum vulgare. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Quercetagetin-6,7-3’,4’-tetramethyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like thiols and amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted flavonoid derivatives.
Scientific Research Applications
Quercetagetin-6,7-3’,4’-tetramethyl Ether has a wide range of scientific research applications:
Mechanism of Action
Quercetagetin-6,7-3’,4’-tetramethyl Ether exerts its effects through various molecular targets and pathways:
Antiviral Activity: Inhibits viral replication by interfering with viral enzymes and proteins.
Anti-inflammatory Activity: Modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation by targeting specific signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Quercetagetin-6,7-3’,4’-tetramethyl Ether is unique compared to other similar compounds due to its specific methylation pattern and biological activities. Similar compounds include:
Kaempferol: Another flavonoid with similar anti-inflammatory properties but different structural features.
Myricetin: A flavonoid with similar anticancer properties but different hydroxylation and methylation patterns.
Quercetagetin-6,7-3’,4’-tetramethyl Ether stands out due to its unique combination of methylation and biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5-dihydroxy-6,7-dimethoxychromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-10-6-5-9(7-11(10)24-2)18-17(22)15(20)14-12(27-18)8-13(25-3)19(26-4)16(14)21/h5-8,21-22H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYSZKIZAPTGSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205908 | |
Record name | Quercetagetin-6,7-3',4'-tetramethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57296-14-7 | |
Record name | Quercetagetin-6,7-3',4'-tetramethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057296147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quercetagetin-6,7-3',4'-tetramethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10205908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,4-DIMETHOXYPHENYL)-3,5-DIHYDROXY-6,7-DIMETHOXYCHROMEN-4-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ9K85GMC4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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